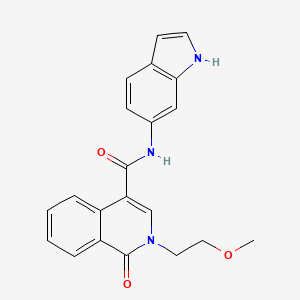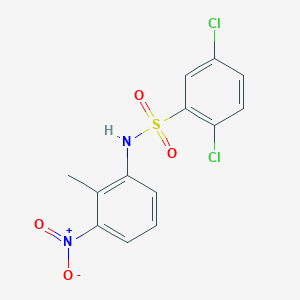![molecular formula C25H26N4O3 B11019471 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE typically involves multiple steps:
Construction of the Benzimidazole Ring: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the Pyridinyl Butanamide Moiety: This involves the reaction of appropriate aldehydes or ketones with suitable amines under controlled conditions.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole derivative with the pyridinyl butanamide under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide |
InChI |
InChI=1S/C25H26N4O3/c1-17-14-19(30)16-24(32)29(17)13-7-12-23(31)26-22(15-18-8-3-2-4-9-18)25-27-20-10-5-6-11-21(20)28-25/h2-6,8-11,14,16,22,30H,7,12-13,15H2,1H3,(H,26,31)(H,27,28) |
InChI Key |
PLYYJXHJEUESFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019391.png)
![7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11019398.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11019402.png)
![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide](/img/structure/B11019406.png)
![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)

![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11019423.png)

![N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019435.png)

![N-[4-(acetylamino)phenyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019440.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11019447.png)
![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11019450.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B11019469.png)
